molecular formula C3H8O4 B12516027 Propanedial--water (1/2) CAS No. 688358-20-5

Propanedial--water (1/2)

Cat. No.: B12516027
CAS No.: 688358-20-5
M. Wt: 108.09 g/mol
InChI Key: ILZQVNUTDWTSAF-UHFFFAOYSA-N
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Description

Overview Propanedial--water (1/2) is a chemical compound provided as a high-purity reagent for scientific research and development. It is supplied as a stable hydrate complex. This product is intended for laboratory use only by qualified professionals. Applications and Research Value The specific research applications, mechanism of action, and unique value of Propanedial--water (1/2) for researchers are areas that require detailed input from your technical team. To complete this section, please consult internal data sheets and consider the compound's potential roles in: - Organic Synthesis: Its utility as a building block or intermediate in chemical reactions. - Biochemical Research: Its potential interactions with or modifications of biological molecules. - Material Science: Its application in the development of new polymers or functional materials. Handling and Safety Researchers should refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

688358-20-5

Molecular Formula

C3H8O4

Molecular Weight

108.09 g/mol

IUPAC Name

propanedial;dihydrate

InChI

InChI=1S/C3H4O2.2H2O/c4-2-1-3-5;;/h2-3H,1H2;2*1H2

InChI Key

ILZQVNUTDWTSAF-UHFFFAOYSA-N

Canonical SMILES

C(C=O)C=O.O.O

Origin of Product

United States

Molecular Structure, Tautomerism, and Equilibrium in Aqueous Media

Keto-Enol Tautomeric Forms and Aqueous Solution Equilibria

Propanedial (B3416024) undergoes keto-enol tautomerism, a proton-transfer equilibrium between a keto form (the dialdehyde) and an enol form (an α,β-unsaturated hydroxy aldehyde). libretexts.org In aqueous solutions, the equilibrium predominantly favors the enol tautomer. researchgate.netresearchgate.net This preference is largely due to the stability conferred by an intramolecular hydrogen bond in the enol form, creating a quasi-aromatic six-membered ring. rsc.orgmasterorganicchemistry.com

The equilibrium can be represented as: O=CH-CH₂-CH=O (Keto form) ⇌ HO-CH=CH-CH=O (Enol form)

The enol tautomer is predicted to be significantly more stable than the diketo form. rsc.org The pKa value for malondialdehyde is approximately 4.46 to 4.7, which is unusually low for an aldehyde and is attributed to the stability of the resulting enolate anion through resonance. researchgate.netresearchgate.netnih.govnih.gov In aqueous solution, this acidity leads to the establishment of an equilibrium between the neutral enol and its conjugate base, the enolate ion.

Equilibrium Species of Malondialdehyde in Water
SpeciesStructurePredominant pH RangeKey Characteristics
Dicarbonyl (Keto) FormO=CH-CH₂-CH=OLow pH, less favoredThe dialdehyde (B1249045) structure.
Enol FormHO-CH=CH-CH=OAcidic to neutral pH (below pKa)Stabilized by intramolecular hydrogen bonding.
Enolate Anion⁻O-CH=CH-CH=OAlkaline pH (above pKa)Resonance-stabilized, displays low chemical reactivity. nih.gov

pH-Dependent Interconversion Mechanisms in Water

The interconversion between the keto, enol, and enolate forms of malondialdehyde is highly dependent on the pH of the aqueous solution. nih.gov This pH dependency is a critical aspect of its chemical reactivity.

In acidic solutions (pH < pKa): At low pH, propanedial exists in an equilibrium between the protonated enol form and the dialdehyde (keto) form. nih.govnih.gov Both of these tautomers are considered chemically reactive. nih.gov The conversion between the keto and enol forms can be catalyzed by acid. libretexts.orgmasterorganicchemistry.com The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by the removal of an α-hydrogen to form the enol. libretexts.org

At pH > pKa: When the pH of the solution is higher than the pKa of malondialdehyde (4.46), the enolate anion becomes the dominant species. nih.gov This form is characterized by its low chemical reactivity compared to the protonated forms present at lower pH. nih.gov The formation of the enolate is a result of the deprotonation of the acidic enol.

The Henderson-Hasselbalch equation can be used to determine the proportions of the undissociated (enol) and ionized (enolate) forms at a given pH. researchgate.net This pH-driven shift in equilibrium is fundamental to the methods used for its detection and quantification, as the different forms have distinct spectroscopic properties. For instance, the α,β-unsaturated carbonyl function of the enol form can be determined spectrophotometrically at 245 nm under acidic conditions, while the enolate form is measured at 267 nm under alkaline conditions. nih.govnih.gov

Hydration States and Dynamic Interactions with Water Molecules

The designation "Propanedial--water (1/2)" (C₃H₈O₄) indicates that in its solid or highly concentrated state, malondialdehyde exists as a dihydrate. nih.gov In aqueous solution, it is extensively hydrated. Water molecules play a crucial role in the tautomerization process, not just as a bulk solvent but also by participating directly in the proton transfer mechanisms. Theoretical studies have shown that bridging water molecules can effectively model the solvent effects in the keto-enol tautomerization, highlighting the importance of discrete water molecules in the reaction pathway. nih.gov

Water molecules form hydrogen bonds with both the keto and enol forms of malondialdehyde. These interactions influence the relative stability of the tautomers and the energy barriers for their interconversion. frontiersin.org The solvation energies, which differ for the various tautomers, are a key factor in determining the equilibrium position in water. rsc.org The more polar diketo form is more stabilized by increasing the solvent dielectric constant, though the enol form remains predominant due to its intramolecular hydrogen bond. rsc.org

Conformational Analysis of Aqueous Malondialdehyde Species

The conformational preferences of malondialdehyde in aqueous solution have been investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations. acs.orgacs.org The enol form is the most stable, primarily existing as a planar, hydrogen-bonded cis-enol conformer. acs.org Computational studies have explored the potential for competing transition structures that could lead to both E and Z isomers of the enol form. nih.gov The strong intramolecular hydrogen bond in the enol tautomer results in a relatively rigid planar structure. rsc.org NMR studies in various solvents, including aqueous solutions, have been instrumental in characterizing the different tautomeric forms and their relative concentrations. acs.orgnih.gov The presence of different species in equilibrium, such as the keto, enol, and hydrated forms, can lead to complex NMR spectra that provide insight into the dynamic processes occurring in solution. researchgate.net

Chemical Reactivity and Reaction Mechanisms in Aqueous Solutions

Aldol (B89426) Self-Condensation Pathways and Kinetics in Water

In aqueous solutions, particularly at room temperature and near-neutral pH, propanedial (B3416024) is susceptible to aldol self-condensation reactions. This process is a significant degradation pathway for the molecule. researchgate.net The reaction involves the nucleophilic attack of an enolate ion of one propanedial molecule on the carbonyl group of a second molecule. This initial aldol addition is followed by a dehydration step, leading to the formation of dimers and subsequently, higher-order oligomers and polymers. researchgate.net

The general mechanism for the base-catalyzed aldol condensation begins with the removal of an alpha-hydrogen by a base (like a hydroxide (B78521) ion in water) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of another propanedial molecule. The resulting β-hydroxy aldehyde can then undergo dehydration, particularly with heating, to form an α,β-unsaturated aldehyde. This process can continue, leading to the formation of a polymeric structure.

Studies have indicated that the aldol self-condensation is a primary route of propanedial degradation. For instance, at a temperature of 40°C, it has been observed that approximately 68% of propanedial undergoes aldol self-condensation within a 24-hour period. researchgate.net While specific rate constants and activation energies for the self-condensation of propanedial in water are not extensively documented in readily available literature, the kinetics of aldol condensations for other aldehydes have been studied, showing a second-order dependence on the aldehyde concentration in acid-catalyzed reactions.

Table 1: Aldol Self-Condensation of Propanedial in Water

ParameterObservation/ValueConditions
Reaction Products Dimers, Oligomers, PolymersAqueous solution, near-neutral pH, room temperature
Extent of Reaction ~68% conversion24 hours at 40°C
General Mechanism Enolate formation followed by nucleophilic attack and dehydrationBase-catalyzed

Nucleophilic Adduct Formation with Chemical Reagents in Aqueous Environments

Propanedial's electrophilic nature makes it highly reactive towards a variety of nucleophiles present in biological systems. These reactions typically involve the nucleophilic addition to one of the carbonyl groups, often followed by a condensation reaction.

A primary mechanism of reaction with nitrogen-containing nucleophiles, such as the amino groups of amino acids, is the formation of a Schiff base. This reaction involves the nucleophilic attack of the amine on a carbonyl carbon, followed by the elimination of a water molecule. Propanedial can react with the ε-amino group of lysine (B10760008) residues and the N-terminal amino groups of proteins. nih.gov This reaction can lead to the formation of both intramolecular and intermolecular protein cross-links, altering protein structure and function. The reaction with bovine plasma albumin has been shown to follow first-order kinetics and is pH-dependent, with a maximum rate observed near pH 4.30.

Propanedial also readily reacts with the nucleophilic centers in DNA bases, leading to the formation of various adducts which are implicated in its mutagenic properties. It reacts with deoxyguanosine, deoxyadenosine (B7792050), and deoxycytidine to form adducts such as M1G, M1A, and M1C, respectively. The formation of these adducts involves the nucleophilic attack of the exocyclic amino groups of the DNA bases on the propanedial molecule. For instance, the reaction with guanine (B1146940) leads to the formation of a pyrimido[1,2-α]purin-10(3H)-one adduct (M1G).

Furthermore, propanedial is known to react with other nucleophiles such as thiobarbituric acid (TBA), a reaction widely used for its quantification. This reaction proceeds via a nucleophilic addition followed by a cyclization and dehydration to form a colored and fluorescent adduct.

Table 2: Nucleophilic Adduct Formation of Propanedial in Aqueous Environments

NucleophileAdduct/Product TypeReaction Details
Amino Acids (e.g., Lysine) Schiff bases, Protein cross-linksNucleophilic addition of the amino group to a carbonyl, followed by dehydration.
DNA Bases (Guanine, Adenine, Cytosine) M1G, M1A, M1C adductsNucleophilic attack by exocyclic amino groups leading to cyclic adducts.
Thiobarbituric Acid (TBA) Chromophoric/Fluorophoric adductCondensation reaction forming a stable, measurable product.

Hydrolytic Transformations and Degradation Pathways in Water

In addition to self-condensation, propanedial can undergo hydrolytic cleavage in aqueous solutions. This reaction is reversible and results in the formation of smaller, less complex molecules. researchgate.net The primary products of the hydrolytic degradation of propanedial in water are acetaldehyde (B116499) and formic acid. researchgate.net

The mechanism of this transformation likely involves the hydration of one of the aldehyde groups to form a gem-diol, a common reaction for aldehydes in aqueous media. This hydrated intermediate can then undergo further reactions, potentially involving a retro-aldol type cleavage, to yield the final degradation products. The instability of propanedial in aqueous solution contributes to the challenges in its accurate quantification, as its concentration can decrease over time due to these degradation pathways. While the hydrolytic pathway is recognized, detailed kinetic studies and the precise mechanism under various pH and temperature conditions are not extensively detailed in the available literature.

Reaction Kinetics and Thermodynamic Parameters in Aqueous Systems

The study of the reaction kinetics and thermodynamics of propanedial in aqueous systems is crucial for understanding its stability and reactivity. The reaction of propanedial with proteins, such as bovine plasma albumin, has been observed to follow first-order kinetics.

Table 3: Kinetic and Thermodynamic Aspects of Propanedial Reactions in Water

Reaction TypeKinetic ParametersThermodynamic Parameters
Aldol Self-Condensation Second-order with respect to aldehyde (inferred from similar reactions).ΔG° may be positive, suggesting the reaction may not be spontaneous under standard conditions.
Nucleophilic Adduct Formation (with proteins) Exhibits first-order kinetics.Formation of some DNA adducts is predicted to be endergonic.
Hydrolytic Degradation Reversible reaction.Specific thermodynamic data not widely available.

Advanced Spectroscopic and Computational Investigations of Malondialdehyde in Water

Nuclear Magnetic Resonance (NMR) Studies of Tautomeric Forms and Hydration Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural forms of malondialdehyde in solution. In aqueous media, MDA primarily exists as its more stable enol tautomer, β-hydroxyacrolein, which is involved in a pH-dependent equilibrium. At pH values below its pKa of 4.46, the protonated enol form is prevalent, while at higher pH, it deprotonates to form the enolate anion.

¹H and ¹³C NMR studies are instrumental in characterizing this equilibrium. The chemical shifts of the protons and carbons are sensitive to the electronic environment, allowing for the differentiation of the tautomeric species. For instance, the aldehydic and enolic protons exhibit distinct signals. While detailed chemical shift assignments for all aqueous forms of free MDA are complex due to rapid exchange and hydration, NMR has been successfully used to characterize MDA-derived adducts. For example, in the MDA-deoxyguanosine adduct known as M₁dG, specific proton signals can be assigned, such as the H₂ proton at 7.93 ppm and the H₈ proton at 7.29 ppm in d⁶-DMSO. acs.org

The dynamics of hydration and proton exchange can also be investigated using advanced NMR techniques. Solution NMR, through the analysis of nuclear Overhauser effects (NOEs), provides a means to study the interactions between solute molecules and surrounding water. These studies can reveal details about the hydration shell and the residence time of water molecules near the solute, which are critical for understanding the stability and reactivity of MDA's various forms in a physiological context.

Vibrational Spectroscopy (FTIR, Raman, SRS) for Aqueous Structural Elucidation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a sensitive probe into the molecular structure and non-covalent interactions of malondialdehyde in water. These techniques detect the characteristic vibrational frequencies of chemical bonds, which are influenced by factors such as bond strength, molecular geometry, and hydrogen bonding.

The enol form of MDA features a strong intramolecular hydrogen bond in the gas phase and nonpolar solvents. However, in water, this internal bond is challenged by intermolecular hydrogen bonds with solvent molecules. FTIR and Raman spectroscopy can distinguish between these states. The O-H and C=O stretching frequencies are particularly informative. The interaction with water disrupts the internal hydrogen bond, leading to shifts in these vibrational bands compared to the non-aqueous state.

Raman spectroscopy is especially well-suited for studying aqueous solutions because the Raman signal of water is weak, thus minimizing solvent interference. thermofisher.com This allows for a clearer observation of the solute's vibrational modes. Studies using Raman can probe the perturbations in the water structure induced by the presence of MDA, revealing changes in the hydrogen-bonding network of the solvent in the solute's hydration shell. purdue.edu Experimental and theoretical studies have utilized vibrational analysis to understand the structure of MDA, confirming the significance of its strongly intramolecularly hydrogen-bonded nature. acs.org

Mass Spectrometry Approaches for Identifying Aqueous Species and Reaction Products

Mass spectrometry (MS) is a cornerstone for the identification and quantification of malondialdehyde and its reaction products in aqueous samples. Due to MDA's high reactivity, it readily forms adducts with biomolecules such as proteins and DNA. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) provide the specificity and sensitivity needed for their detection. nih.govresearchgate.net

To enhance volatility for GC-MS or improve ionization for LC-MS, MDA is often chemically derivatized. Common derivatizing agents include pentafluorobenzyl bromide (PFB-Br), 2,4-dinitrophenylhydrazine (B122626) (DNPH), and 3-nitrophenylhydrazine. nih.govnih.govresearchgate.net The resulting derivatives are stable and can be quantified with high accuracy using stable isotope-labeled internal standards. researchgate.net

Electrospray ionization (ESI)-MS is particularly useful for characterizing non-volatile reaction products, such as adducts formed with amino acids or nucleobases. Research has shown that MDA reacts with proteins, primarily with lysine (B10760008) and arginine residues, to form specific adducts. These reaction products have been characterized by their mass shifts.

Adduct TypeMass Shift (Δm)Description
N-propenal derivative+54 DaFormed via a Michael addition followed by dehydration. researchgate.net
Dihydropyridine (DHP) derivative+134 DaA common adduct formed from the reaction of MDA with lysine residues. researchgate.net
M₁dG (with deoxyguanosine)---A primary, mutagenic adduct formed with DNA. acs.org

These MS-based methods are crucial for understanding the biological consequences of lipid peroxidation, linking the presence of MDA to specific molecular damage.

Quantum Chemical Calculations (DFT) and Molecular Dynamics Simulations of Aqueous Interactions and Proton Transfer

Computational chemistry provides profound, atomistic-level insights into the behavior of malondialdehyde in water, complementing experimental findings. Quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations are used to model the structure, stability, and reactivity of MDA in an aqueous environment.

DFT calculations have been employed to investigate the relative stabilities of different MDA tautomers and conformers in water. Recent studies combining DFT with solvation models have challenged the long-held belief that the internally hydrogen-bonded chelated enol (CE) form is dominant in water. nih.gov These calculations suggest that in an aqueous medium, s-trans non-chelated enol conformers become thermodynamically more stable due to favorable interactions with water molecules. nih.govacs.org

Mixed quantum-classical molecular dynamics (QCMD) simulations have been specifically used to study the intramolecular proton transfer in malonaldehyde. nih.gov These simulations treat the transferring proton quantum mechanically while the rest of the system is treated classically. The results show that the solvent plays a crucial role in the reaction dynamics. The proton transfer rate in water was calculated to be significantly faster than in the gas phase or in non-polar solvents, indicating that the polar aqueous environment facilitates the transfer. aip.orgaip.org The simulations also elucidate the reaction mechanisms, distinguishing between pathways dominated by quantum tunneling and those driven by thermal activation. nih.gov

Spectrophotometric Characterization of Aqueous Reactivity Intermediates and Product Formation

UV-Visible spectrophotometry is a widely used method for the quantification of malondialdehyde and for monitoring its reactions in aqueous solutions. The basis of this technique lies in the pH-dependent UV absorption spectrum of MDA's enol form. researchgate.net

At acidic pH (below 3.0), the neutral enol form of MDA exhibits a strong absorption maximum at approximately 245 nm. acs.orgresearchgate.net As the pH increases above its pKa, the molecule deprotonates to the enolate anion, which results in a shift of the absorption maximum to 267 nm at pH values above 7.0. acs.orgresearchgate.net This distinct pH-dependent spectral shift allows for the quantification of MDA even in complex mixtures. researchgate.net

One of the most common spectrophotometric methods for MDA is the Thiobarbituric Acid Reactive Substances (TBARS) assay. In this test, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to produce a pink-colored MDA-(TBA)₂ adduct. researchgate.netsrce.hrnih.gov This chromophoric product has a characteristic absorption maximum at approximately 532 nm, which can be measured to determine the concentration of MDA. srce.hrnih.govste-mart.com While simple and sensitive, the TBARS assay can suffer from a lack of specificity, as other aldehydes present in biological samples can also react with TBA. thescipub.com

SpeciespHWavelength (λmax)Molar Absorptivity (ε)
Enol form< 3.0245 nm1.34 x 10⁴ M⁻¹cm⁻¹ researchgate.net
Enolate anion> 7.0267 nm3.18 x 10⁴ M⁻¹cm⁻¹ researchgate.net
MDA-(TBA)₂ adductAcidic~532 nmNot specified

These spectrophotometric methods, particularly when coupled with separation techniques like HPLC, remain vital tools for assessing oxidative stress through the measurement of MDA.

Methodological Considerations in Studying Aqueous Malondialdehyde Chemistry

Challenges in Selective Characterization of Aqueous Malondialdehyde Species

The selective characterization of aqueous malondialdehyde (MDA) is complicated by its inherent reactivity and the presence of numerous interfering substances in biological samples. nih.gov MDA exists in both free and protein-bound forms, with the latter constituting the majority. nih.gov The most widely used method for MDA determination is the thiobarbituric acid (TBA) assay, which relies on the reaction between MDA and TBA to form a colored product. nih.govnih.gov However, this method lacks specificity as TBA reacts with other compounds, known as thiobarbituric acid reactive substances (TBARS), leading to an overestimation of MDA levels. nih.govnih.gov

Interfering substances can include saturated and unsaturated aldehydes, which also form colored adducts with TBA. nih.gov In plant tissues, compounds such as anthocyanins and carbohydrates can interfere with the spectrophotometric measurement at 532 nm. thescipub.com In some cases, interfering substances can lead to the formation of different colored products, causing inaccuracies in MDA quantification and even resulting in negative concentration values in certain plant extracts. thescipub.comthescipub.com For instance, in golden privet leaves, an interfering substance reacts with TBA to form a dark green product with a characteristic absorption peak at 615 nm, which masks the pink color of the MDA-TBA adduct. thescipub.comthescipub.com Furthermore, impurities within the TBA reagent itself, such as barbituric acid, can produce interfering peaks in analytical readouts. thescipub.comnih.gov The instability of MDA in aqueous solutions at room temperature and near-neutral pH, where it can undergo self-condensation and hydrolysis, further complicates its accurate characterization. researchgate.net

Strategies for Mitigating Analytical Interferences in Aqueous Assays

To address the challenges of analytical interferences in aqueous MDA assays, several strategies have been developed. A common approach is to correct for interfering substances by subtracting the absorbance of a sample incubated without TBA from that of an identical solution containing TBA. researchgate.net This method helps to account for background absorbance from other compounds in the sample.

Fractional extraction using a series of solvents with varying polarities, such as petroleum ether, ether, ethyl acetate, and n-butyl alcohol, can be employed to separate interfering substances from MDA before the derivatization step. thescipub.com This technique is particularly useful in complex matrices like plant tissues where lipid-soluble interfering compounds are prevalent. thescipub.comthescipub.com

The use of more advanced analytical techniques that offer higher specificity is another key strategy. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often used to separate the MDA-TBA adduct or other MDA derivatives from interfering compounds, thus providing a more accurate quantification. researchgate.netsemanticscholar.org For instance, an improved GC-MS method using a deuterium-substituted MDA internal standard and a specific derivatization reagent has been shown to reduce deviations caused by the presence of nitrite in food samples. semanticscholar.org

StrategyDescriptionKey Advantage
Blank Correction Subtracting the absorbance of a non-TBA-treated sample from a TBA-treated sample. researchgate.netSimple method to account for background absorbance.
Fractional Extraction Using solvents of varying polarities to selectively remove interfering compounds. thescipub.comEffective for separating compounds based on solubility.
Advanced Chromatography Utilizing techniques like HPLC and GC-MS to separate MDA derivatives from other substances. researchgate.netsemanticscholar.orgHigh specificity and accurate quantification.

Development of Novel Derivatization Methods for Aqueous Malondialdehyde Analysis

To overcome the limitations of the TBA assay, significant research has focused on developing novel derivatization methods for the analysis of aqueous MDA. These methods aim to improve sensitivity, selectivity, and the stability of the resulting derivative for more reliable quantification.

Hydrazine-based derivatization reagents have been widely explored. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), perfluorophenylhydrazine (PFPH), and dansylhydrazine react with MDA to form stable adducts that can be analyzed by HPLC or GC-MS. nih.govsemanticscholar.orgresearchgate.netmdpi.com For example, an improved GC-MS analysis utilizes PFPH as a derivatizing reagent, which effectively avoids interference from sodium nitrite in food samples. nih.govsemanticscholar.org Another novel HPLC method uses rhodamine B hydrazide (RBH) as a derivatization reagent, offering high sensitivity and a shorter derivatization time compared to other methods. nih.gov

The development of automated derivatization techniques has also been a significant advancement. Solid-phase analytical derivatization (SPAD) is a technique that automates extraction, derivatization, and liquid chromatography. researchgate.netdntb.gov.ua This method increases the sensitivity of the analysis, stabilizes the analyte, and converts it into a readily extractable product, minimizing errors associated with manual procedures. researchgate.netdntb.gov.ua

Derivatization ReagentAnalytical TechniqueKey Features
Thiobarbituric Acid (TBA) Spectrophotometry, HPLC nih.govnih.govWidely used but lacks specificity. nih.govnih.gov
2,4-Dinitrophenylhydrazine (DNPH) HPLC-UV, UHPLC-HRMS nih.govnih.govmdpi.comForms a stable MDA-DNPH adduct. nih.govmdpi.com
Perfluorophenylhydrazine (PFPH) GC-MS semanticscholar.orgmdpi.comReduces interference from nitrite. semanticscholar.org
Rhodamine B hydrazide (RBH) HPLC with fluorescence detection nih.govHigh sensitivity and shorter derivatization time. nih.gov
Dansylhydrazine HPLC with fluorescence detection researchgate.netdntb.gov.uaUsed in automated solid-phase analytical derivatization. researchgate.netdntb.gov.ua

Kinetic Modeling of Aqueous Reaction Pathways

Understanding the reaction kinetics of MDA in aqueous solutions is crucial for accurate analysis and for interpreting its role in biological systems. In aqueous solutions at room temperature and near-neutral pH, MDA is unstable and can undergo self-condensation of aldehydes and reversible hydrolysis, leading to the formation of dimers, oligomers, acetaldehyde (B116499), and formic acid. researchgate.net

Kinetic models have been developed to describe the reactivity of MDA. These models often consider two main reaction pathways: a reversible hydrolytic cleavage and an irreversible aldol (B89426) self-condensation. researchgate.netsigmaaldrich.comnih.gov The aldol self-condensation has been identified as the primary degradation route for MDA in some systems. researchgate.netnih.gov Simulation of MDA formation during processes like lipid oxidation has demonstrated that, depending on the conditions, the experimentally measured concentrations can significantly underestimate the actual extent of the reaction due to MDA's instability. researchgate.net

Reaction PathwayDescriptionSignificance
Aldol Self-Condensation Irreversible reaction of MDA with itself to form larger molecules. researchgate.netsigmaaldrich.comnih.govMain degradation route of MDA in some environments. researchgate.netnih.gov
Reversible Hydrolysis Reversible breakdown of MDA in the presence of water. researchgate.netContributes to the dynamic equilibrium of MDA species in solution.

Separation Techniques for Aqueous Mixtures in Chemical Studies

A variety of separation techniques are employed to isolate and quantify MDA from complex aqueous mixtures, overcoming the challenges of interference and the presence of multiple chemical species. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its versatility and ability to separate the MDA-TBA adduct or other derivatives from interfering compounds. nih.govnih.govresearchgate.net Ion-pairing HPLC, for instance, allows for the simultaneous separation of MDA, ascorbic acid, and adenine nucleotide derivatives in biological samples. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that offers high sensitivity and specificity, particularly when coupled with specific derivatization methods and the use of isotopically labeled internal standards. thescipub.comsemanticscholar.org Capillary Electrophoresis (CE) with fluorescence detection has also been developed for the analysis of MDA in microdialysis samples after derivatization with TBA. nih.gov

Other fundamental separation techniques such as distillation, filtration, and solvent extraction are also utilized in the initial sample preparation stages to remove interfering substances and concentrate the analyte before instrumental analysis. bccampus.caepa.gov

Separation TechniqueApplication in MDA AnalysisPrinciple
High-Performance Liquid Chromatography (HPLC) Separation of MDA derivatives from interfering compounds. nih.govnih.govresearchgate.netDifferential partitioning of components between a stationary and a mobile phase. bccampus.ca
Gas Chromatography-Mass Spectrometry (GC-MS) Highly sensitive and specific quantification of derivatized MDA. thescipub.comsemanticscholar.orgSeparation of volatile compounds followed by mass-based detection. bccampus.ca
Capillary Electrophoresis (CE) Analysis of MDA in small volume samples like microdialysates. nih.govSeparation of ions based on their electrophoretic mobility in an electric field.
Solvent Extraction Pre-analytical separation of interfering substances. nih.govthescipub.comDifferential solubility of components in two immiscible liquid phases. epa.gov
Distillation Removal of volatile interfering compounds. epa.govSeparation based on differences in boiling points. bccampus.caepa.gov

Role of Malondialdehyde Aqueous Chemistry in Non Biological Processes

Atmospheric Chemistry and Aqueous Phase Transformations in Aerosols

Malondialdehyde is a component of atmospheric aerosols, where it can be either directly emitted from sources like biomass burning or formed in situ through chemical reactions. Its presence and subsequent transformations in the aqueous phase of aerosols play a role in atmospheric chemistry and the properties of particulate matter.

The formation of MDA in aerosols can occur through the ozonolysis of polyunsaturated fatty acids present on the surface of aqueous layers. Additionally, photochemical reactions, such as the photolysis of glycolaldehyde (B1209225) in aqueous solutions, can lead to the production of MDA within aerosol or cloud water. Dark oxidation reactions within the aqueous phase of aerosols also contribute to its formation. Precursors to atmospheric MDA include 1,4-dienes and 1,3-unsaturated aldehydes.

Once in the aqueous phase of an aerosol, the chemical behavior of malondialdehyde is significantly influenced by pH. In aqueous solutions, MDA exists in equilibrium between its diketo form and its enol tautomer. The enol form is favored, and its solubility is pH-dependent, with a pKa of 4.7. At a pH above this value, the more soluble enolate anion is the predominant species. However, atmospheric aerosols are often highly acidic (pH 0–2), which favors the less soluble dialdehyde (B1249045) form, potentially reducing its partitioning into the aqueous phase. Despite this, the complexation of MDA with transition metals like Cu(II) and Ni(II) at the droplet surface may enhance its uptake into aerosols.

The transformations of MDA within aerosols can contribute to the formation of secondary organic aerosol (SOA), altering the chemical composition and physical properties of the particles. These processes are part of the broader field of aqueous-phase chemistry that is crucial for understanding atmospheric phenomena such as cloud formation and air quality.

Table 1: Factors Influencing Malondialdehyde in Atmospheric Aerosols

FactorDescriptionReference
Formation Pathways Ozonolysis of polyunsaturated fatty acids, photolysis of glycolaldehyde, dark oxidation reactions. acs.org
Precursors 1,4-dienes, 1,3-unsaturated aldehydes, polyunsaturated fatty acids. acs.org
Aqueous Equilibrium Exists in equilibrium between the diketo and enol forms; the enol form predominates. acs.org
pH Dependence The enol form has a pKa of 4.7. In acidic aerosols (pH 0-2), the less soluble dialdehyde form is favored. acs.org
Gas-Particle Partitioning Influenced by pH and potential complexation with transition metals. acs.org

Involvement in Chemical Synthesis and Material Science Applications (excluding biological polymerization)

The high reactivity of malondialdehyde, owing to its two aldehyde functional groups, makes it a useful building block, or synthon, in non-biological chemical synthesis, particularly for the creation of heterocyclic compounds. Due to its instability, MDA is often generated in situ for these reactions by the acid hydrolysis of its stable precursor, 1,1,3,3-tetramethoxypropane.

A primary application of MDA in organic synthesis is its reaction with various nucleophiles to form a wide range of heterocyclic structures. For instance, it reacts with compounds containing amino groups, such as amidines, to construct imidazole (B134444) derivatives. The bifunctional nature of MDA allows it to undergo condensation reactions with two nucleophilic sites on a single molecule or on two different molecules, leading to the formation of cyclic and bicyclic systems. These heterocyclic compounds are foundational structures in medicinal chemistry and material science.

In the realm of material science, the reactivity of MDA is being explored to modify the properties of existing materials. For example, MDA can be used to intentionally modify proteins through a process called oxidation, which alters their structural and functional properties. Studies have shown that treating walnut protein with MDA leads to changes in its secondary and tertiary structures, affecting properties like solubility, emulsification, and foaming. At low concentrations, MDA can actually improve the emulsification stability and foaming properties of the protein, suggesting a potential application in the food industry or in the development of bio-based materials with tailored functionalities. This modification occurs through the reaction of MDA with amino groups on the protein, such as the lysine (B10760008) residues, forming adducts and cross-links.

Table 2: Applications of Malondialdehyde in Synthesis and Material Science

Application AreaDescription of UseKey Reactions
Heterocyclic Synthesis Used as a building block to create various heterocyclic compounds like imidazoles.Condensation reactions with nucleophiles (e.g., amidines).
Material Modification Alters the structural and functional properties of proteins, such as walnut protein, to improve characteristics like emulsification and foaming.Reaction with amino groups of proteins to form adducts and cross-links. nih.gov

Environmental Chemical Fate and Transformation in Aquatic Systems

Malondialdehyde can enter aquatic environments through various pathways, including atmospheric deposition and as a byproduct of lipid peroxidation in aquatic organisms exposed to environmental stressors like pollutants. Its fate and transformation in these systems are governed by a combination of abiotic and biotic processes.

In aqueous solutions, the stability of MDA is pH-dependent. At near-neutral pH and room temperature, it is prone to undergo self-condensation reactions (aldol condensation) and reversible hydrolysis, leading to the formation of dimers, oligomers, acetaldehyde (B116499), and formic acid. The aldol (B89426) self-condensation is considered a major degradation pathway for MDA.

Photodegradation can also contribute to the transformation of MDA in sunlit surface waters. Studies have shown that the presence of photosensitizers, such as riboflavin, can lead to the oxidation of MDA upon exposure to light, a process that can generate superoxide (B77818) anions. Furthermore, photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) has been shown to be effective in breaking down MDA.

Microbial degradation is another important process that determines the environmental persistence of MDA. Various microorganisms in aquatic ecosystems have the metabolic capability to utilize aldehydes as a carbon and energy source. While specific studies on the microbial degradation pathways of MDA in aquatic environments are not extensively detailed in the provided search results, the general principles of aldehyde metabolism by bacteria suggest that MDA can be oxidized to less harmful carboxylic acids and eventually mineralized to carbon dioxide and water. For example, aldehyde dehydrogenases are enzymes capable of oxidizing MDA. The efficiency of this biodegradation will depend on various environmental factors, including the microbial community composition, temperature, and nutrient availability.

Table 3: Environmental Fate Processes of Malondialdehyde in Aquatic Systems

ProcessDescriptionKey Factors
Abiotic Degradation Self-condensation (aldol condensation) and hydrolysis, especially at near-neutral pH.pH, temperature. chim.it
Photodegradation Oxidation in the presence of photosensitizers (e.g., riboflavin) and light; photocatalytic degradation with materials like TiO₂.Light, photosensitizers, photocatalysts. acs.orgfao.org
Biodegradation Microbial metabolism, likely involving oxidation by aldehyde dehydrogenases.Microbial community, temperature, nutrient availability. nih.gov
Biomarker Formation Formed in aquatic organisms as a product of lipid peroxidation due to stressors.Presence of pollutants and other environmental stressors.

Emerging Research Frontiers in Malondialdehyde Aqueous Chemistry

Investigation of Transient Hydrated Intermediates and Reaction Mechanisms

In aqueous solutions, malondialdehyde primarily exists in its enol form, which is more soluble than its dicarbonyl form. wikipedia.orgresearchgate.net The equilibrium between these forms is rapid and influenced by pH. wikipedia.orgresearchgate.net At low pH, the dialdehyde (B1249045) form is favored, leading to reduced solubility. researchgate.net The enolate anion is the predominant form in the presence of water. researchgate.net This dynamic equilibrium gives rise to various transient hydrated intermediates that are crucial in understanding its reaction mechanisms.

Recent research has focused on elucidating the complex reaction pathways of MDA in water. For instance, studies have investigated the kinetics of MDA production from the acid hydrolysis of its bis-(diethylacetal). researchgate.net Furthermore, the reaction of MDA with compounds like 2,4-dinitrophenylhydrazine (B122626) and its chelation with ferric ions have been explored to understand its reactivity. researchgate.net A typical reaction mechanism involves the condensation of MDA with thiobarbituric acid (TBA) at elevated temperatures (around 95°C) in a water bath, forming a pink-colored complex that can be measured spectrophotometrically. researchgate.netnih.gov

Key research findings on reaction mechanisms:

Formation of Adducts: MDA is known to react with amino acids, proteins, and DNA, forming various adducts. wikipedia.orgresearchgate.net For example, it reacts with deoxyadenosine (B7792050) and deoxyguanosine in DNA to form mutagenic adducts. wikipedia.org

Lipid Peroxidation Marker: The production of MDA is a well-established marker for lipid peroxidation, a key indicator of oxidative stress. wikipedia.orgresearchgate.net

Protein Modification: MDA can modify proteins, affecting their structure and function. Studies on bovine serum albumin (BSA) have shown that modification by MDA alters the reactivity of crucial amino acid residues like Cys34. nih.gov

High-Throughput Screening of Aqueous Reactivity Modulators

The high reactivity of MDA has spurred the development of high-throughput screening (HTS) methods to identify molecules that can modulate its aqueous reactivity. These modulators are of interest for their potential to mitigate the detrimental effects of oxidative stress.

HTS assays are often designed to measure the scavenging capacity of various compounds against reactive carbonyl species like MDA. nih.gov These methods are crucial for identifying novel antioxidants and therapeutic agents. For instance, a sensitive fluorimetric method has been developed for the assessment of reactive carbonyl scavengers in a 96-well microplate format. nih.gov

Table 1: Examples of High-Throughput Screening Applications for MDA Reactivity

Screening TargetMethodologyKey Findings
Inhibitors of Plasmodium falciparum Dihydroorotate DehydrogenaseBiochemical AssayIdentification of potent and selective inhibitors. utsouthwestern.edu
Modulators of 15-Hydroxy-prostaglandin dehydrogenaseCell-based AssayDiscovery of novel compositions and methods. utsouthwestern.edu
Small Molecule Inhibitors of Mint1-PDZ DomainsBiochemical AssayIdentification of inhibitors of protein-protein interactions. utsouthwestern.edu

Researchers are actively exploring various chemical libraries to identify effective MDA scavengers. These studies have highlighted the potential of certain thiol- and non-thiol-containing compounds in mitigating carbonyl stress. nih.gov

Advanced In Situ Spectroscopic Techniques for Dynamic Studies of Aqueous Transformations

To gain deeper insights into the transient nature of MDA's aqueous chemistry, researchers are increasingly employing advanced in situ spectroscopic techniques. These methods allow for the real-time monitoring of reactions and the characterization of short-lived intermediates.

Techniques such as in situ electron microscopy and various forms of spectroscopy (e.g., X-ray absorption, nuclear magnetic resonance) are being utilized to visualize catalytic processes at the atomic scale and track the chemical states of reactants and intermediates. osti.gov Synchrotron-based techniques, in particular, offer enhanced capabilities for these in situ studies. osti.gov

For the analysis of MDA, methods like high-performance liquid chromatography (HPLC) are being optimized for high-throughput and accurate quantification. nih.gov Reverse-phased HPLC, for example, has been shown to be a robust method for MDA analysis, avoiding interferences from other compounds present in biological tissues. nih.gov Furthermore, ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) provides a sensitive and selective method for quantifying both free and total MDA in plasma. nih.gov

Development of Predictive Models for Aqueous Chemical Behavior

Predictive modeling is an emerging frontier that aims to forecast the chemical behavior of compounds like MDA in aqueous environments. These models are built upon large datasets of physicochemical properties and reactivity data.

Machine learning algorithms, such as random forest classifiers, are being trained on data from pairwise mixing behavior of numerous water-soluble compounds to predict their miscibility and potential for phase separation. nih.gov This approach has shown promise in accelerating the discovery of new aqueous two-phase systems. nih.gov

Quantitative structure-activity relationship (QSAR) models are also being developed to predict the in vivo toxicity of chemicals based on their structural and chemical properties. nih.gov By integrating data from in vitro screening and toxicogenomics, these "hybrid" QSAR models can offer improved accuracy and a wider applicability domain for predicting the biological effects of reactive molecules like MDA. nih.gov

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing Propanedial–water (1/2) complexes, and how should data be interpreted methodologically?

  • Answer : Use nuclear magnetic resonance (NMR) to analyze hydrogen bonding patterns, infrared (IR) spectroscopy for functional group identification (e.g., carbonyl stretching), and X-ray diffraction (XRD) for crystallographic confirmation. Data should be presented in tables with peak assignments, solvent effects, and comparative baselines (e.g., anhydrous vs. hydrated forms). Ensure reproducibility by documenting instrument parameters and calibration standards .

Q. How should researchers formulate testable hypotheses about the hydration behavior of Propanedial?

  • Answer : Apply the FLOAT method:

  • Focus : Link variables (e.g., water stoichiometry, temperature) to measurable outcomes (e.g., stability constants).
  • Scope : Narrow hypotheses to specific interactions, such as "Increasing water content reduces Propanedial’s tautomeric equilibrium time."
  • Validate hypotheses using pH titration or thermodynamic modeling, referencing prior literature on analogous dialdehyde-water systems .

Q. What are best practices for documenting synthesis procedures of Propanedial–water (1/2) to ensure reproducibility?

  • Answer :

  • Describe solvent purity, reaction temperatures, and purification steps (e.g., recrystallization solvents).
  • Avoid verbatim protocols; instead, summarize critical steps (e.g., "Propanedial was dissolved in deionized water at 4°C and stirred for 24 hours").
  • Use tables to compare yields under varying conditions (e.g., molar ratios, agitation speeds) .

Q. How to structure a research paper on Propanedial–water (1/2) to meet academic journal standards?

  • Answer : Follow IMRAD (Introduction, Methods, Results, Discussion):

  • Introduction : Cite prior work on dialdehyde hydration and identify gaps (e.g., kinetic vs. thermodynamic stability).
  • Methods : Specify analytical techniques (e.g., HPLC conditions for quantifying hydration products).
  • Results : Use labeled tables (e.g., Table 1: NMR shifts of hydrated vs. anhydrous forms) and avoid speculative interpretations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental data in Propanedial–water interaction studies?

  • Answer :

  • Cross-validate using multiple techniques (e.g., compare DFT calculations with experimental IR spectra).
  • Discuss limitations (e.g., solvent effects in simulations vs. bulk solvent in lab).
  • Propose iterative refinement: Adjust model parameters (e.g., dielectric constants) and repeat experiments .

Q. What statistical methods are appropriate for analyzing kinetic data in Propanedial–water reactions?

  • Answer :

  • Use nonlinear regression to fit rate constants (e.g., pseudo-first-order kinetics).
  • Apply ANOVA to compare degradation rates under different pH levels.
  • Address outliers via Grubbs’ test and report confidence intervals for activation energies .

Q. How to design multi-variable experiments to study environmental factors affecting Propanedial–water stability?

  • Answer :

  • Implement factorial design (e.g., 2³ design testing temperature, humidity, and light exposure).
  • Control variables using environmental chambers and UV-Vis monitoring.
  • Pilot studies can identify critical factors (e.g., oxygen sensitivity) before full-scale experiments .

Q. What strategies address discrepancies in thermodynamic measurements of Propanedial–water systems?

  • Answer :

  • Replicate calorimetry trials to assess instrument precision.
  • Cross-check with van’t Hoff analysis of equilibrium constants.
  • Discuss systematic errors (e.g., incomplete dissolution) and propose error margins in tables .

Data Presentation Guidelines

  • Tables : Label columns clearly (e.g., "Hydration Level (%)", "ΔG° (kJ/mol)") and reference in-text (e.g., "As shown in Table 2, enthalpy changes correlate with water activity").
  • Figures : Use high-resolution spectra with annotations (e.g., arrow indicating hydrogen-bonded O-H stretches) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.